molecular formula C8H6BrClO2 B174562 Methyl 3-bromo-4-chlorobenzoate CAS No. 107947-17-1

Methyl 3-bromo-4-chlorobenzoate

Cat. No. B174562
M. Wt: 249.49 g/mol
InChI Key: CLRJXWANIVYEHH-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4-chlorobenzoate” is a chemical compound with the molecular formula C8H6BrClO2 . It is used as a reactant in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids as histone deacetylase inhibitors .


Synthesis Analysis

The synthesis of “Methyl 3-bromo-4-chlorobenzoate” involves the use of 4-bromobenzoic acid, methanol, and dichlorohydantoin . The reactants are combined in a three-necked flask and stirred at 60°C for 7 hours . After the methanol is recovered by rotary evaporation, the product is washed with ethyl acetate, sodium carbonate solution, and water, and then dried with anhydrous sodium sulfate .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-4-chlorobenzoate” consists of a benzene ring substituted with a bromo group at the 3rd position and a chloro group at the 4th position . The carboxyl group attached to the benzene ring is esterified with a methyl group .


Chemical Reactions Analysis

“Methyl 3-bromo-4-chlorobenzoate” is used as a reactant in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids, which are histone deacetylase inhibitors . The specific chemical reactions that this compound undergoes are not detailed in the available sources.


Physical And Chemical Properties Analysis

“Methyl 3-bromo-4-chlorobenzoate” has a molecular weight of 249.49 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 279.5±20.0 °C at 760 mmHg, and a flash point of 122.9±21.8 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Reductive Dechlorination and Hydrolytic Dehalogenation

Alcaligenes denitrificans NTB-1, an organism isolated on 4-chlorobenzoate, also utilizes 4-bromo-, 4-iodo-, and 2,4-dichlorobenzoate as carbon and energy sources. This involves hydrolytic dehalogenation yielding 4-hydroxybenzoate, which is then hydroxylated to 3,4-dihydroxybenzoate. This process is significant for understanding the microbial metabolism of halogenated aromatic compounds (van den Tweel, Kok, & de Bont, 1987).

Regioselectivity in Radical Nucleophilic Substitution

Methyl chlorobenzoate analogues, including methyl 3-chlorobenzoate, have been studied for their reactivity with trimethylstannyl anions in radical nucleophilic substitution reactions. These studies help understand the relative reactivity of different chlorobenzoates in chemical synthesis (Montañez, Uranga, & Santiago, 2010).

Structural and Conformational Studies

Research involving gas electron diffraction and ab initio calculations on methyl 3-chlorobenzoate provides insights into the molecular structure and conformational dynamics of this compound. Such studies are crucial in understanding the physical and chemical properties of halogenated benzoates (Takashima et al., 1999).

Ortho-Metalation of Halobenzoic Acids

Investigations into the ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids with hindered lithium dialkylamides highlight the chemical reactivity of such compounds. This research contributes to synthetic methodologies in organic chemistry (Gohier & Mortier, 2003).

Pilot Plant Synthesis

Research on the scalable process for the pilot plant synthesis of methyl 2-bromo-6-chlorobenzoate, closely related to methyl 3-bromo-4-chlorobenzoate, demonstrates the practical applications of these compounds in industrial settings (Hickey et al., 2005).

Continuous, Homogeneous Synthesis

Studies on the continuous, homogeneous synthesis of related compounds like 4-bromo-3-methylanisole in a modular microreaction system indicate the potential for efficient, scalable production processes in the chemical industry (Xie, Wang, Deng, & Luo, 2020).

Safety And Hazards

“Methyl 3-bromo-4-chlorobenzoate” is considered hazardous . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 3-bromo-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRJXWANIVYEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625168
Record name Methyl 3-bromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-chlorobenzoate

CAS RN

107947-17-1
Record name Methyl 3-bromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 3-bromo-4-chloro-benzoic acid (10 g, 42.6 mmol) in MeOH (100 mL) cooled with ice bath, was added acetyl chloride (30.4 mL, 0.43 mol) dropwise. The mixture was then stirred at room temperature for 12 hrs and concentrated to yield 3-bromo-4-chloro-benzoic acid methyl ester as a yellow solid (10.6 g). NMR (CDCl3), δ, 8.28 (1H, s), 7.91 (1H, brs), 7.52 (1H, brs), 3.92 (3H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Bromo-4-chlorobenzoic acid (200 mg, 0.849 mmol) was refluxed in the presence of concentrated sulfuric acid (5.49 mg, 0.042 mmol) in methanol (10 mL) at 70° C. for overnight. The reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum, and the compound was purified by column chromatography affording the title compound (130 mg). 1H NMR (400 MHz, CDCl3): δ 8.29 (d, 1H, J=2.0 Hz), 7.91 (dd, 1H, J=2.0 & 8.4 Hz), 7.52 (d, 1H, J=8.4 Hz), 3.92 (s, 3H). ESI-MS: 250.9 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5.49 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a round bottom flask containing 3-bromo-4-chlorobenzoic acid (5.0 g, 21.2 mmol) (commercially available from Aldrich, CAS No. 42860-10-6) was added a cold solution of MeOH (60 mL) and sulfuric acid (1.4 mL). The mixture was heated to 80° C. and monitored with TLC. After 17 hours, the reaction was cooled to room temperature and diluted with water. The aqueous phase was extracted with diethyl ether (3×50 mL), and the combined organic layers were dried over anhydrous magnesium sulfate. After filtration, the organic solvent was removed in vacuo to yield white solid 13.1 (5.0 g, 96% yield). 1H NMR (400 MHz, CDCl3) δ ppm 8.28 (1H, d, J=2.0 Hz), 7.93 (1H, m), 7.52 (1H, d, J=8.2 Hz), 3.93 (3H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Cheng, TL Lam, Y Liu, Z Tang… - Angewandte Chemie, 2021 - Wiley Online Library
… The reaction afforded c11 in 68 % yield as major alkylation product when methyl 3-bromo-4-chlorobenzoate was used, suggesting that the cleavage of C-Br bond preferentially occurred…
Number of citations: 33 onlinelibrary.wiley.com
V Sorna, ER Theisen, B Stephens… - Journal of medicinal …, 2013 - ACS Publications
… of the reaction, solvent was removed by vacuum and then compound was purified by Companion Rf with 1% CH 3 OH/CH 2 Cl 2 , affording the methyl 3-bromo-4-chlorobenzoate 36 as …
Number of citations: 193 pubs.acs.org
CL Cioffi, A Raja, P Muthuraman… - Journal of medicinal …, 2021 - ACS Publications
Dissociation of transthyretin (TTR) tetramers may lead to misfolding and aggregation of proamyloidogenic monomers, which underlies TTR amyloidosis (ATTR) pathophysiology. ATTR …
Number of citations: 4 pubs.acs.org
H Zhou, J Zhang, H Yang, C Xia, G Jiang - Organometallics, 2016 - ACS Publications
An unprecedented rhodium-catalyzed selective cleavage of double alkyl-oxygen bonds of bis/tris(o-alkyloxyphenyl)phosphine has been realized, in which P atom functions as a …
Number of citations: 8 pubs.acs.org

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